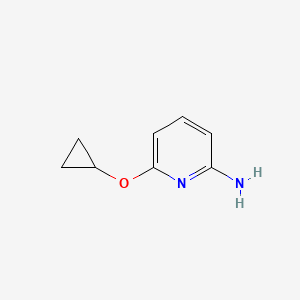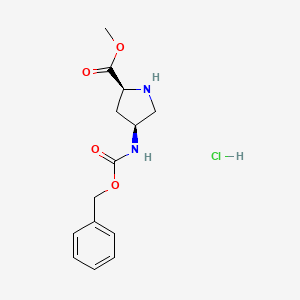
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an isopropoxycarbonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction followed by a coupling reaction with a difluorobenzene derivative.
Attachment of the Isopropoxycarbonylamino Group: This step involves the reaction of the thiophene derivative with isopropyl chloroformate and an amine to form the isopropoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学研究应用
5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isopropoxycarbonylamino group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
5-(2,4-Difluorophenyl)-2-thiophenecarboxylic acid: Lacks the isopropoxycarbonylamino group, which may affect its reactivity and binding properties.
5-(2,4-Difluorophenyl)-3-amino-thiophene-2-carboxylic acid: Contains an amino group instead of the isopropoxycarbonylamino group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the difluorophenyl and isopropoxycarbonylamino groups in 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its versatility in various chemical reactions and its potential as a lead compound in drug discovery.
属性
分子式 |
C15H13F2NO4S |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
5-(2,4-difluorophenyl)-3-(propan-2-yloxycarbonylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H13F2NO4S/c1-7(2)22-15(21)18-11-6-12(23-13(11)14(19)20)9-4-3-8(16)5-10(9)17/h3-7H,1-2H3,(H,18,21)(H,19,20) |
InChI 键 |
LQTUVTQQZGKYAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


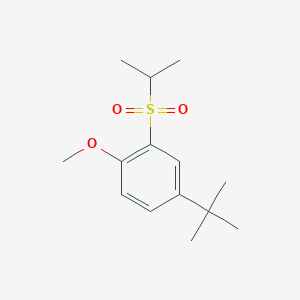
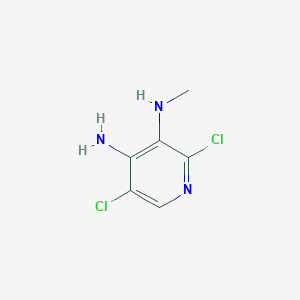

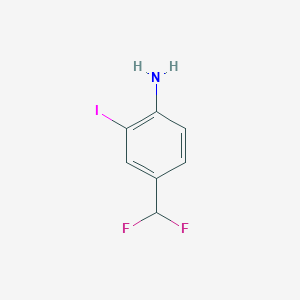
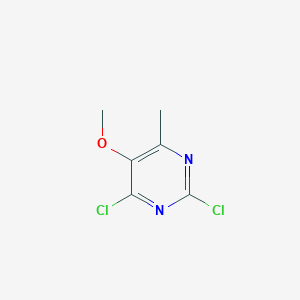
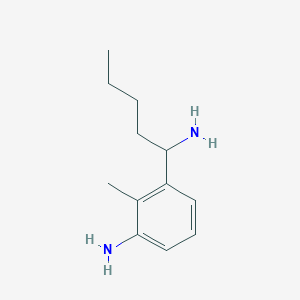
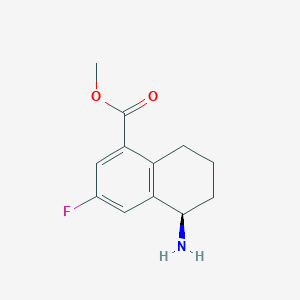
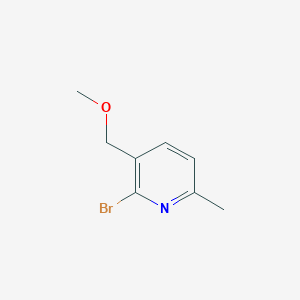

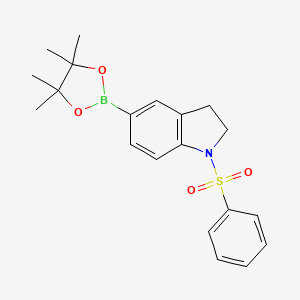
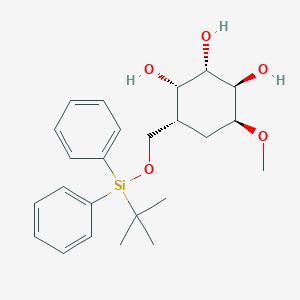
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
